molecular formula C18H17F3N6O2S B2757004 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1421485-54-2

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2757004
CAS No.: 1421485-54-2
M. Wt: 438.43
InChI Key: KEONKLFBODVNFR-UHFFFAOYSA-N
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Description

N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with pyridin-2-ylamino and ethylamino groups, linked to a trifluoromethyl-substituted benzene sulfonamide moiety.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-5-1-2-6-14(13)30(28,29)26-10-9-23-16-11-17(25-12-24-16)27-15-7-3-4-8-22-15/h1-8,11-12,26H,9-10H2,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEONKLFBODVNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a benzenesulfonamide core, and a pyrimidine ring substituted with a pyridine moiety. Its molecular formula is C16H16N8OC_{16}H_{16}N_8O with a molecular weight of approximately 336.35 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₆N₈O
Molecular Weight336.35 g/mol
StructureStructure

Biological Activity Overview

Research indicates that compounds containing pyrimidine and pyridine structures exhibit a wide range of biological activities. These include:

  • Antitumor Activity : Various derivatives have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against bacteria and fungi.
  • Enzyme Inhibition : The compound may interact with specific enzymes, particularly kinases, which are crucial in cancer proliferation pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : It is hypothesized that the compound may inhibit tyrosine kinases, which play significant roles in signaling pathways related to cell growth and proliferation.
  • DNA Interaction : Similar compounds have been noted to interact with DNA, potentially leading to the inhibition of DNA replication in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of similar pyrimidine derivatives found that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Antimicrobial Activity

Research has shown that analogs of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.

Case Study 3: Enzyme Inhibition

In vitro studies demonstrated that the compound could inhibit specific kinases involved in cancer signaling pathways, leading to decreased cell viability in treated cancer cells.

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateYes
4-Ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamideModerateHighYes
3-Chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamideHighLowYes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
  • Structure : Features a benzyloxy-substituted pyridine ring and a 4-(trifluoromethyl)benzenesulfonamide group.
  • Key Differences: The pyridine ring in 17d is fully substituted with methyl groups and lacks the pyrimidine-ethyl linker present in the target compound. The benzyloxy group may enhance lipophilicity compared to the target’s pyridin-2-ylamino group.
  • Synthesis : Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)
  • Structure : Contains a thiazole-carboxamide scaffold with a pyrimidine-piperazine substituent.
  • BMS-354825 is a dual Src/Abl kinase inhibitor with demonstrated antitumor activity in preclinical models .
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide
  • Structure: Shares a pyrimidinylamino-phenyl-sulfonamide backbone but lacks the ethyl linker and pyridin-2-ylamino group.
  • Key Differences: The ethylamino and fluorobenzene groups may influence solubility and target selectivity compared to the trifluoromethyl group in the target compound .

Functional and Pharmacological Comparisons

Table 1: Comparative Properties of Selected Sulfonamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Pyrimidine-ethyl-sulfonamide Pyridin-2-ylamino, CF3 Not explicitly stated (structural focus)
Compound 17d Pyridine-sulfonamide Benzyloxy, trimethylpyridine, CF3 Electrochemical applications
BMS-354825 Thiazole-carboxamide Pyrimidine-piperazine, hydroxyethyl Antitumor (Src/Abl kinase inhibition)
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide Pyrimidine-phenyl-sulfonamide Ethylamino, F Not explicitly stated
Key Observations:

Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., target compound, 17d) may exhibit stronger hydrogen-bonding interactions due to the sulfonamide’s acidic protons, whereas carboxamides (e.g., BMS-354825) offer greater flexibility in modulating lipophilicity .

Trifluoromethyl Group : The CF3 group in the target compound and 17d enhances metabolic stability and electron-withdrawing effects, which could improve binding to hydrophobic pockets in target proteins .

Pyrimidine vs. Pyridine Cores : Pyrimidine-based compounds (target, BMS-354825) often exhibit higher affinity for kinase ATP-binding sites compared to pyridine derivatives (17d), as seen in BMS-354825’s potent kinase inhibition .

Research Findings and Challenges

  • Electrochemical Applications : Compound 17d demonstrated utility in electrochemical systems, likely due to its stable sulfonamide and aromatic amine groups .
  • Kinase Inhibition : BMS-354825’s success in preclinical models highlights the importance of pyrimidine-thiazole hybrids in oncology, though the target compound’s lack of a thiazole moiety may limit similar applications unless optimized .
  • Species-Specific Efficacy: Evidence from beta 3-adrenoceptor agonists (e.g., CGP 12177) underscores the need for human receptor specificity, a challenge if the target compound interacts with G-protein-coupled receptors .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step nucleophilic substitution reactions. For example, a pyrimidine core is functionalized via sequential amination and sulfonylation steps. Key intermediates are synthesized under basic conditions (e.g., triethylamine or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). Intermediates are monitored using thin-layer chromatography (TLC) and characterized via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying bond formation (e.g., sulfonamide linkage, pyrimidine ring substitution). Infrared (IR) spectroscopy confirms functional groups like sulfonamide S=O stretches (~1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What are the key steps in purifying this compound, and what challenges are encountered?

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. Challenges include isolating regioisomers due to similar polarities and removing residual solvents. Purity is confirmed via melting point analysis and HPLC retention time comparisons .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization includes:

  • Temperature control : Higher temperatures (e.g., 100°C) accelerate amination but may increase side reactions.
  • Catalyst screening : Palladium catalysts for cross-coupling steps improve regioselectivity.
  • pH modulation : Buffered conditions (pH 7–9) stabilize intermediates during sulfonylation. Design of Experiments (DoE) methodologies are recommended to balance variables like solvent polarity and reagent stoichiometry .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, crystallography can confirm the planarity of the pyrimidine ring and the spatial orientation of the trifluoromethyl group, which influences steric interactions with biological targets. Data from similar sulfonamide derivatives (e.g., C–H···O interactions) guide hypotheses about packing efficiency and stability .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in:

  • Assay conditions : Differences in buffer pH, ionic strength, or incubation time.
  • Structural analogs : Trifluoromethyl vs. methyl substituents altering lipophilicity. Meta-analyses comparing IC50_{50} values under standardized protocols (e.g., CLSI guidelines) and molecular docking simulations can reconcile conflicting data .

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, prioritizing key residues (e.g., ATP-binding pockets in kinases). Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over time. For example, the sulfonamide group may form hydrogen bonds with catalytic lysine residues, while the pyrimidine ring π-stacks with aromatic side chains .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to rule out signal overlap errors.
  • Experimental Design : Use fractional factorial designs to screen reaction parameters efficiently.
  • Advanced Characterization : Pair X-ray crystallography with DFT calculations (Gaussian 09) to correlate electronic structure with reactivity .

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